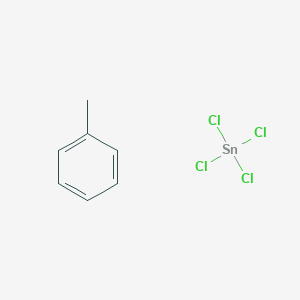
Tetrachlorostannane--toluene (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Tetrachlorostannane–toluene (1/1) can be synthesized by directly mixing equimolar amounts of tetrachlorostannane and toluene under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as tetrachlorostannane is highly reactive with water.
Industrial Production Methods: In an industrial setting, the production of tetrachlorostannane–toluene (1/1) involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and mixing speed. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
化学反应分析
Types of Reactions: Tetrachlorostannane–toluene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert tetrachlorostannane to lower oxidation states of tin.
Substitution: The chlorine atoms in tetrachlorostannane can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin dioxide (SnO₂), while substitution reactions can produce various organotin compounds.
科学研究应用
Tetrachlorostannane–toluene (1/1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of tetrachlorostannane–toluene (1/1) involves its interaction with molecular targets through various pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.
相似化合物的比较
Tetrachlorostannane–toluene (1/1) can be compared with other similar compounds, such as:
Tetrachlorostannane: The parent compound, which lacks the toluene component.
Organotin Compounds: Compounds where tin is bonded to organic groups, such as trimethyltin chloride and tributyltin oxide.
Other Metal-Toluene Complexes: Complexes involving other metals, such as titanium-toluene and zirconium-toluene complexes.
属性
CAS 编号 |
36065-04-0 |
|---|---|
分子式 |
C7H8Cl4Sn |
分子量 |
352.7 g/mol |
IUPAC 名称 |
tetrachlorostannane;toluene |
InChI |
InChI=1S/C7H8.4ClH.Sn/c1-7-5-3-2-4-6-7;;;;;/h2-6H,1H3;4*1H;/q;;;;;+4/p-4 |
InChI 键 |
DLKBDVYUTQJYQL-UHFFFAOYSA-J |
规范 SMILES |
CC1=CC=CC=C1.Cl[Sn](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
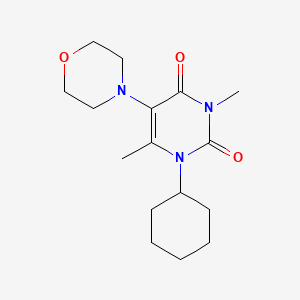

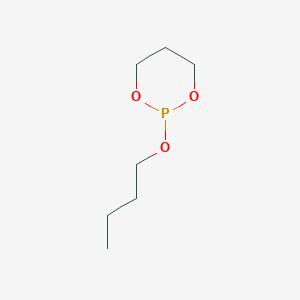
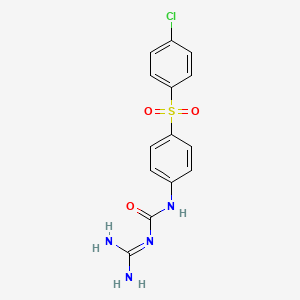
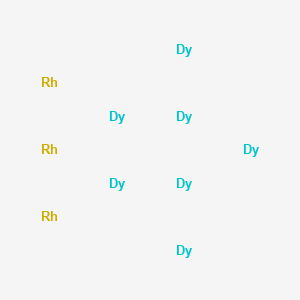
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
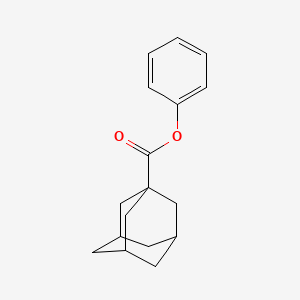
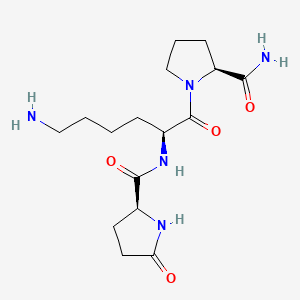
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)
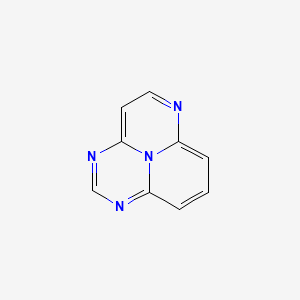
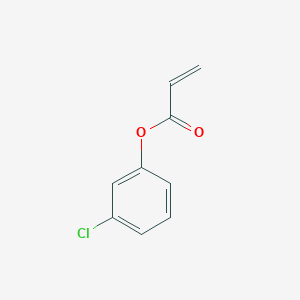
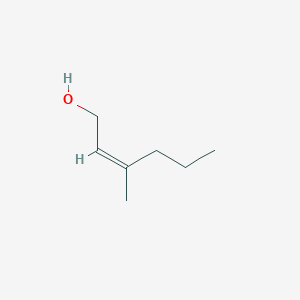
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
